REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH3:12])[N:4]=1)#[N:2].Cl>[Pd].CO>[NH2:2][CH2:1][C:3]1[N:4]=[C:5]([O:11][CH3:12])[N:6]=[C:7]([O:9][CH3:10])[N:8]=1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC(=NC(=N1)OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was shaken under an atmosphere of hydrogen at 50 p.s.i
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
WASH
|
Details
|
after being washed with several small portions of ether
|
Type
|
ADDITION
|
Details
|
by the addition of 50% sodium hydroxide solution with ice-water cooling
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated from the basic solution
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo for 24 hours
|
Duration
|
24 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC(=NC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |